tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate; tert-butyl N-[(1S,2S)-2-hydroxycyclopentyl]carbamate
Description
These compounds are stereoisomeric carbamate derivatives featuring a cyclopentane backbone with hydroxy and tert-butoxycarbonyl (Boc)-protected amine groups. Their structures differ in the spatial arrangement of substituents:
- tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate (CAS: 454170-16-2) adopts the (1R,2R) configuration.
- tert-butyl N-[(1S,2S)-2-hydroxycyclopentyl]carbamate (CAS: 145106-43-0) adopts the (1S,2S) configuration .
Both are chiral building blocks used in asymmetric synthesis, particularly in pharmaceuticals, where stereochemistry dictates biological activity. The Boc group enhances stability and enables selective deprotection during synthesis .
Properties
Molecular Formula |
C20H38N2O6 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
tert-butyl N-[(1S,2S)-2-hydroxycyclopentyl]carbamate;tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate |
InChI |
InChI=1S/2C10H19NO3/c2*1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h2*7-8,12H,4-6H2,1-3H3,(H,11,13)/t2*7-,8-/m10/s1 |
InChI Key |
RTGLCYNQSIDWMH-SRPOWUSQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1O.CC(C)(C)OC(=O)N[C@H]1CCC[C@@H]1O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1O.CC(C)(C)OC(=O)NC1CCCC1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-(2-Hydroxy-cyclopentyl)-carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via hydroxylation reactions, often using reagents such as osmium tetroxide or hydrogen peroxide.
Formation of the Carbamic Acid Ester: The final step involves the reaction of the hydroxylated cyclopentyl compound with tert-butyl isocyanate to form the carbamic acid ester.
Industrial Production Methods
In an industrial setting, the production of trans-(2-Hydroxy-cyclopentyl)-carbamic acid tert-butyl ester may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group may be converted to a carbonyl group.
Reduction: Reduction reactions can convert the carbamic acid ester to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong nucleophiles like sodium hydride or organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may produce an amine derivative.
Scientific Research Applications
Chemistry
In organic chemistry, trans-(2-Hydroxy-cyclopentyl)-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its structural features make it a candidate for investigating enzyme-substrate interactions and other biochemical processes.
Medicine
In medicinal chemistry, trans-(2-Hydroxy-cyclopentyl)-carbamic acid tert-butyl ester is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism by which trans-(2-Hydroxy-cyclopentyl)-carbamic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Research Insights and Challenges
- Crystallography : X-ray studies (e.g., ) reveal that (1R,2R) and (1S,2S) isomers form distinct hydrogen-bonded dimers, affecting crystallization efficiency . Software like SHELXL () and ORTEP-3 () are critical for structural validation.
- Stereochemical Purity : Achieving >99% enantiomeric excess (ee) requires advanced chiral separation techniques, adding cost to large-scale synthesis .
- Emerging Analogs : Bicyclic derivatives (e.g., CAS 1932203-04-7) show promise in enhancing metabolic stability but require optimized synthetic routes .
Biological Activity
Tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate and its stereoisomer, tert-butyl N-[(1S,2S)-2-hydroxycyclopentyl]carbamate, are carbamate derivatives that have garnered significant interest in biological research due to their unique structural properties and potential therapeutic applications. This article explores their biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Both compounds share a similar molecular formula of with a molecular weight of approximately 201.26 g/mol. The presence of the hydroxyl group enhances their solubility in polar solvents and contributes to their biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C₁₀H₁₉N₁O₃ |
| Molecular Weight | 201.26 g/mol |
| Functional Groups | Carbamate, Hydroxyl |
| Solubility | Soluble in polar solvents |
The biological activity of these compounds is attributed to several key mechanisms:
- Enzyme Interaction : Both compounds have been shown to interact with various metabolic enzymes, potentially functioning as inhibitors or activators. These interactions can involve both covalent and non-covalent bonding mechanisms .
- Cell Signaling Modulation : They can influence cell signaling pathways, affecting gene expression and cellular metabolism. For instance, they may modulate the activity of key signaling molecules, leading to downstream effects on cellular functions.
- Gene Expression Regulation : The compounds can alter gene expression patterns by interacting with transcription factors or other regulatory proteins .
Biological Activity
Research indicates that both tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate and tert-butyl N-[(1S,2S)-2-hydroxycyclopentyl]carbamate exhibit diverse biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against certain bacterial strains. The minimum inhibitory concentrations (MICs) for these compounds against Gram-positive bacteria are reported to be below 0.4 µg/ml.
- Metabolic Effects : In vivo studies have demonstrated that these compounds can affect metabolic processes in animal models. For instance, administration of these compounds at varying doses has shown significant effects on body weight and hematological parameters in rats .
Case Study 1: Antimicrobial Activity
A study focused on the antimicrobial efficacy of tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate revealed its significant inhibitory effect against Staphylococcus aureus and Streptococcus pneumoniae. The compound's MIC values were consistently low, indicating potent antibacterial properties.
Case Study 2: Metabolic Impact Assessment
In a controlled study involving F344/N rats, varying doses of tert-butyl N-[(1S,2S)-2-hydroxycyclopentyl]carbamate were administered. Results indicated a dose-dependent reduction in body weight and alterations in hematocrit values, suggesting metabolic disturbances at higher concentrations . These findings underscore the need for careful consideration of dosage in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
